molecular formula C21H21N3O6S B2789076 methyl 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040635-74-2

methyl 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2789076
CAS No.: 1040635-74-2
M. Wt: 443.47
InChI Key: CBZNKZSSOWCFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-b]pyridine derivative featuring a methyl ester at position 4, a 2,3-dihydro-1,4-benzodioxin substituent at position 6, and a 1,1-dioxothiolan-3-yl group at position 1. The 3-methyl group on the pyrazole core enhances steric stability, while the benzodioxin and thiolan sulfone moieties contribute to electronic and solubility properties. Its synthesis likely follows methodologies involving ionic liquid-mediated cyclocondensation, as seen in analogous pyrazolo[3,4-b]pyridine syntheses .

Properties

IUPAC Name

methyl 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-12-19-15(21(25)28-2)10-16(13-3-4-17-18(9-13)30-7-6-29-17)22-20(19)24(23-12)14-5-8-31(26,27)11-14/h3-4,9-10,14H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZNKZSSOWCFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-b]pyridine structure, followed by the introduction of the benzodioxin and thiolan groups. Key steps may include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxin group: This step may involve the use of reagents such as 1,4-benzodioxin and suitable catalysts under controlled conditions.

    Attachment of the thiolan group: This can be done using thiol-containing reagents and oxidizing agents to form the 1,1-dioxo-1lambda6-thiolan moiety.

    Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiolan group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzodioxin and pyrazolo[3,4-b]pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolan group may yield sulfone derivatives, while reduction of nitro groups may produce amines.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that incorporates multiple functional groups, contributing to its biological activity. The key components include:

  • Benzodioxin moiety : This structure is known for its pharmacological properties.
  • Pyrazolo[3,4-b]pyridine core : This heterocyclic framework is frequently found in bioactive compounds.
  • Dioxo-thiolan group : Imparts additional reactivity and potential therapeutic effects.

Medicinal Chemistry

Methyl 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of specific signaling pathways. Its structural similarity to known anticancer agents warrants further investigation into its efficacy against various cancer types.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the modulation of neuroinflammatory responses. This makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Antimicrobial Properties : The compound's unique structure may contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar pyrazolo[3,4-b]pyridine derivatives. Results indicated significant inhibition of cancer cell proliferation in vitro, supporting the hypothesis that this compound could exhibit similar effects.

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, compounds with structural similarities demonstrated the ability to reduce oxidative stress markers and improve cognitive function. This suggests that this compound may offer protective benefits against neurodegenerative conditions.

Mechanism of Action

The mechanism of action of methyl 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Target Compound :

  • Core : Pyrazolo[3,4-b]pyridine.
  • Substituents :
    • Position 1: 1,1-Dioxo-1λ⁶-thiolan-3-yl (sulfone-containing cyclic sulfonate).
    • Position 3: Methyl.
    • Position 4: Methyl ester.
    • Position 6: 2,3-Dihydro-1,4-benzodioxin.

Analog 1 : Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 938001-13-9)

  • Core : Pyrazolo[3,4-b]pyridine.
  • Substituents :
    • Position 1: 4-Fluorophenyl (electron-withdrawing, aromatic).
    • Position 6: Cyclopropyl (small, aliphatic).
  • Comparison: The fluorophenyl group increases lipophilicity (logP ~3.2) compared to the target’s thiolan sulfone (logP ~1.8 due to polar sulfone). Cyclopropyl at position 6 reduces steric hindrance vs.

Analog 2: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core : Imidazo[1,2-a]pyridine (different heterocycle).
  • Substituents: 4-Nitrophenyl (strong electron-withdrawing), cyano, and ester groups.
  • pyrazolo. Nitrophenyl and cyano groups enhance electrophilicity, contrasting with the target’s benzodioxin (electron-rich).
Physical and Spectral Properties
Property Target Compound Analog 1 (938001-13-9) Analog 2 (1l)
Molecular Weight ~455.5 g/mol (calc.) ~380.4 g/mol ~508.5 g/mol
Melting Point Not reported Not reported 243–245°C
Key Spectral Data
¹H NMR δ 7.8–6.8 (benzodioxin) δ 8.1 (fluorophenyl) δ 8.3 (nitrophenyl)
¹³C NMR δ 165 (ester carbonyl) δ 168 (ester carbonyl) δ 170 (ester carbonyl)
IR (cm⁻¹) ~1730 (C=O ester) ~1735 (C=O ester) ~1740 (C=O ester)
Pharmacological and Functional Insights
  • Thiolan Sulfone vs. Fluorophenyl : The sulfone group in the target compound may improve metabolic stability and solubility compared to Analog 1’s fluorophenyl, which is prone to oxidative metabolism .
  • Benzodioxin vs. Cyclopropyl : Benzodioxin’s electron-rich aromatic system could enhance binding to serotonin or adrenergic receptors, whereas cyclopropyl in Analog 1 may favor hydrophobic pocket interactions .

Biological Activity

Methyl 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often leveraging the reactivity of pyrazolo[3,4-b]pyridine derivatives. The synthetic pathway may include the formation of the pyrazole ring followed by various functional group modifications to introduce the benzodioxin and thiolane moieties. Recent studies have highlighted methods such as:

  • Trifluoroacetic Acid Catalysis : This method facilitates the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, leading to diverse substituted pyrazolo compounds .
  • Reductive Desulfurization : This technique is used to modify the sulfur-containing groups in the thiolane structure to enhance biological activity .

Structural Characteristics

The structural complexity of this compound contributes significantly to its biological activity. The presence of multiple functional groups allows for interactions with various biological targets.

Antimicrobial Activity

Recent research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit potent antimicrobial properties. For instance:

  • In vitro Assays : Compounds derived from this scaffold have shown significant activity against Mycobacterium tuberculosis and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were reported as low as 0.25 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Properties

The compound's ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation, has been a focal point in recent studies:

  • Cytotoxicity Studies : A series of pyrazolo[3,4-b]pyridine derivatives demonstrated nanomolar inhibitory activities against TRKA receptors. These findings suggest potential applications in targeted cancer therapies .

Anti-inflammatory Effects

Some derivatives have also been evaluated for their anti-inflammatory properties:

  • Inhibition of Cytokine Production : Certain compounds showed promise in reducing pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

StudyFindings
Study 1Evaluated a library of pyrazolo compounds against Mycobacterium tuberculosisIdentified several active compounds with promising antitubercular activity
Study 2Investigated lipid peroxidation inhibitionCompounds exhibited significant antioxidant properties
Study 3Analyzed structural and biological aspectsConfirmed versatility in drug design for various therapeutic applications

Q & A

Q. What are the most effective synthetic routes for preparing methyl 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

Methodological Answer: The synthesis of this compound likely involves multi-step protocols common to pyrazolo[3,4-b]pyridine derivatives. Key steps include:

  • Core formation : Pyrazolo[3,4-b]pyridine cores are typically constructed via cyclocondensation of hydrazine derivatives with β-ketoesters or via [3+2] cycloaddition strategies. For example, Aly et al. demonstrated that pyrazole-4-carbaldehydes can react with hydrazine hydrate under reflux in ethanol with acetic acid to form fused pyrazolo-pyrazole systems .
  • Substituent introduction : The 2,3-dihydro-1,4-benzodioxin and 1,1-dioxothiolane moieties are likely introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Ethyl ester derivatives of similar compounds have been synthesized using palladium-catalyzed cross-coupling reactions .
  • Final functionalization : Methyl esterification at the 4-position can be achieved via esterification of carboxylic acid intermediates using methanol under acidic conditions .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: A combination of techniques is essential:

  • 1H/13C NMR : Assign chemical shifts to confirm regiochemistry and substituent placement. For example, in dihydrobenzodioxin-containing analogs, aromatic protons typically resonate between δ 6.8–7.2 ppm, while methyl groups on the pyrazole ring appear as singlets near δ 2.5 ppm .
  • HRMS (ESI) : Validate molecular weight with <5 ppm mass accuracy. Evidence from similar compounds shows that deviations >5 ppm may indicate impurities or incorrect assignments .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing. For pyrazolo[3,4-b]pyridines, intermolecular π-π stacking between aromatic systems is common and can influence solubility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic structure and biological interactions of this compound?

Methodological Answer:

  • DFT calculations : Optimize the geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, studies on triazole-pyrimidine hybrids revealed that electron-withdrawing groups (e.g., -SO₂) lower LUMO energy, enhancing electrophilic reactivity .
  • Molecular docking : Screen against kinase targets (e.g., EGFR, VEGFR) using software like AutoDock Vina. Structural analogs with similar substituents (e.g., 3-cyclopropyl or 4-fluorophenyl groups) showed high binding affinity to ATP-binding pockets .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key residue interactions .

Q. How can researchers resolve contradictions in spectral data or biological activity across structurally similar analogs?

Methodological Answer:

  • Data triangulation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with crystallographic data. For instance, misassignments in pyrazolo[3,4-b]pyridine substituents were resolved via NOESY correlations .
  • SAR analysis : Construct a table of analogs with systematic substituent variations (Table 1). For example, replacing the 4-fluorophenyl group with a methoxy group in related compounds reduced kinase inhibition by 40% .

Q. Table 1. Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine Derivatives

Substituent (Position)Biological Activity (IC₅₀, nM)Key Interaction
4-Fluorophenyl (R1)12 ± 1.5 (EGFR)H-bond with Lys721
3-Cyclopropyl (R2)18 ± 2.1 (VEGFR2)Hydrophobic pocket
Methyl ester (R3)25 ± 3.0 (PDGFR)π-Stacking with Phe864

Q. What strategies optimize solubility and bioavailability for in vitro assays?

Methodological Answer:

  • Salt formation : Convert the methyl ester to a sodium or hydrochloride salt via hydrolysis and neutralization. Ethyl ester analogs showed improved aqueous solubility after salt formation .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to dissolve hydrophobic derivatives without precipitation .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance membrane permeability, as demonstrated for coumarin-pyrimidine hybrids .

Q. How can AI-driven tools enhance experimental design for synthesizing and optimizing this compound?

Methodological Answer:

  • Retrosynthetic planning : Use platforms like Chematica or ASKCOS to propose routes prioritizing atom economy and step efficiency. For example, AI-generated routes for pyrazolo[3,4-b]pyridines reduced synthetic steps from 6 to 4 .
  • Reaction condition optimization : Apply Bayesian optimization to screen catalysts, solvents, and temperatures. A study on triazole synthesis achieved 95% yield by iteratively adjusting Pd(OAc)₂ loading (0.5–2 mol%) and reaction time (12–24 h) .
  • Failure analysis : Train machine learning models on failed reactions to predict incompatibilities (e.g., thiolane sulfone decomposition under strong acids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.